

Application Notes and Protocols: Clinical Development of PSMA-targeting TriTACs

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Compound of Interest

Compound Name:	Tritac
CAS No.:	1861-44-5
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical and clinical development of Prostate-Specific Membrane Antigen (PSMA)-targeting Tri-specific T-cell Activating Constructs (**TriTACs**), with a focus on the lead molecule HPN424. The information compiled includes key quantitative data, detailed experimental protocols for characterization, and visual representations of the mechanism of action and experimental workflows.

Introduction to PSMA-Targeting TriTACs

PSMA is a well-validated therapeutic target highly expressed on the surface of prostate cancer cells. **TriTACs** are engineered proteins designed to redirect a patient's own T-cells to recognize and eliminate tumor cells expressing a specific antigen, in this case, PSMA. The **TriTAC** platform, developed by Harpoon Therapeutics, features a small, stable, and soluble protein with three binding domains:

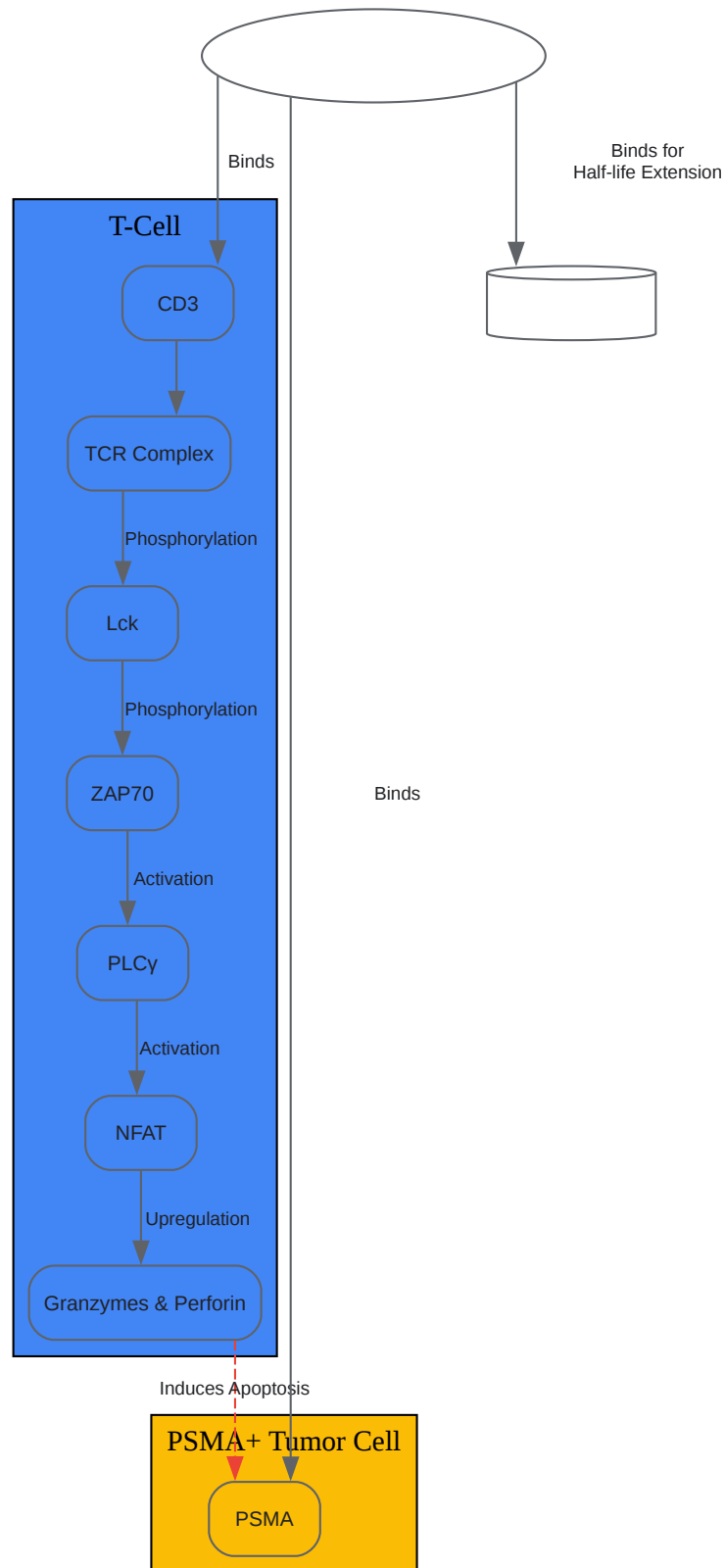
- An anti-tumor antigen domain that binds to PSMA on cancer cells.
- An anti-CD3 domain that engages T-cells.

- An anti-human serum albumin (HSA) domain that extends the molecule's half-life in circulation.

HPN424 was the first PSMA-targeting **TriTAC** to enter clinical development for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Although its development was discontinued due to modest clinical activity and tolerability issues, the preclinical data and the clinical trial methodology provide valuable insights for the development of next-generation T-cell engagers.[3]

Mechanism of Action

The primary mechanism of action of a PSMA-targeting **TriTAC**, such as HPN424, involves the formation of an immunological synapse between a T-cell and a PSMA-expressing tumor cell. This bridging action leads to T-cell activation, proliferation, and subsequent cytotoxic killing of the cancer cell, independent of the T-cell's natural specificity.



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Mechanism of action of a PSMA-targeting **TriTAC**.

Preclinical Data Summary for HPN424

The following tables summarize the key quantitative preclinical data for HPN424, demonstrating its binding affinity and in vitro potency.

Table 1: Binding Affinity of HPN424

Target	Species	Method	KD (nM)	Reference
PSMA	Human	Biolayer Interferometry	0.55	[4]
CD3ε	Human	Biolayer Interferometry	12	[4]
CD3ε	Cynomolgus Monkey	Biolayer Interferometry	10	[4]
Albumin	Human	Not Specified	Not Specified	[1]
Albumin	Cynomolgus Monkey	Not Specified	Not Specified	[1]

Table 2: In Vitro Potency of HPN424

Assay	Target Cell Line	Effector Cells	EC50	Reference
T-cell Directed Cytotoxicity	LNCaP (PSMA+)	Resting Human T-cells	Single-digit pM	[1]
T-cell Directed Cytotoxicity	PSMA-expressing mCRPC PDX-Os	Healthy Donor T-cells	Dose-dependent increase in LDH release	[3]

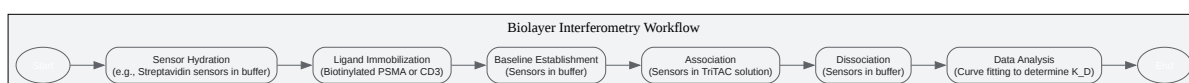
Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are based on published studies and can be adapted for the evaluation of other T-cell

engaging constructs.

Protocol 1: Determination of Binding Affinity using Biolayer Interferometry (BLI)

This protocol outlines the steps to measure the binding kinetics and affinity of a PSMA-targeting **TriTAC** to its respective targets.



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Workflow for Biolayer Interferometry.

Materials:

- BLI instrument (e.g., Octet system)
- Streptavidin (SA) biosensors
- Biotinylated recombinant human PSMA
- Biotinylated recombinant human CD3ε
- PSMA-targeting **TriTAC**
- Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
- 96-well microplate

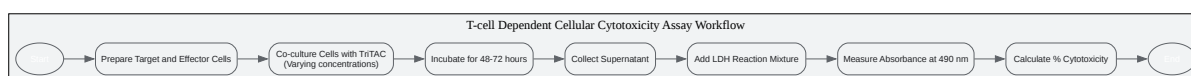
Procedure:

- **Sensor Hydration:** Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.

- **Ligand Loading:** Immobilize biotinylated PSMA or CD3 ϵ onto the SA biosensors to a desired signal level.
- **Baseline:** Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer for 60-120 seconds.
- **Association:** Move the biosensors to wells containing a serial dilution of the PSMA-targeting **TriTAC** in kinetics buffer and record the association for 300-600 seconds.
- **Dissociation:** Transfer the biosensors back to the baseline wells (kinetics buffer only) and record the dissociation for 600-1200 seconds.
- **Data Analysis:** Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Protocol 2: T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

This protocol measures the ability of a PSMA-targeting **TriTAC** to induce T-cell-mediated killing of PSMA-expressing target cells using a lactate dehydrogenase (LDH) release assay.



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Workflow for TDCC Assay.

Materials:

- PSMA-positive target cells (e.g., LNCaP)
- Human peripheral blood mononuclear cells (PBMCs) or purified T-cells (effector cells)

- PSMA-targeting **TriTAC**
- Cell culture medium
- LDH cytotoxicity detection kit
- 96-well cell culture plate
- Plate reader

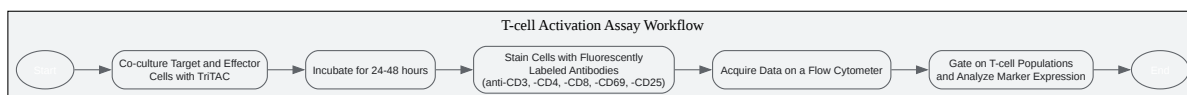
Procedure:

- Cell Preparation:
 - Plate target cells (e.g., 1×10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
 - Isolate effector cells from healthy donor blood.
- Co-culture:
 - Add effector cells to the wells containing target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
 - Add serial dilutions of the PSMA-targeting **TriTAC** to the co-culture.
 - Include control wells: target cells only (spontaneous LDH release), target cells with lysis solution (maximum LDH release), and effector cells only.
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
- LDH Reaction: Add the LDH reaction mixture to the supernatant according to the kit manufacturer's instructions and incubate for 30 minutes at room temperature, protected from light.
- Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

- Calculation: Calculate the percentage of specific cytotoxicity using the following formula:
 - % Cytotoxicity = $100 \times [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})]$
- Data Analysis: Plot the % cytotoxicity against the **TriTAC** concentration and determine the EC50 value.

Protocol 3: T-cell Activation Assay by Flow Cytometry

This protocol describes the measurement of T-cell activation markers (CD69 and CD25) by flow cytometry following co-culture with target cells and a PSMA-targeting **TriTAC**.



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Workflow for T-cell Activation Assay.

Materials:

- PSMA-positive target cells
- Human PBMCs or purified T-cells
- PSMA-targeting **TriTAC**
- Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
- FACS buffer (e.g., PBS with 2% FBS)
- Flow cytometer

Procedure:

- Co-culture: Set up a co-culture of target and effector cells with varying concentrations of the PSMA-targeting **TriTAC** as described in the TDCC assay protocol.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
- Cell Staining:
 - Harvest the cells and wash them with FACS buffer.
 - Incubate the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers (CD3, CD4, CD8) and activation markers (CD69 for early activation, CD25 for later activation) for 30 minutes on ice in the dark.
 - Wash the cells to remove unbound antibodies.
- Flow Cytometry: Acquire data on a flow cytometer.
- Data Analysis:
 - Gate on the lymphocyte population based on forward and side scatter.
 - Identify CD4+ and CD8+ T-cell populations.
 - Quantify the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell gates.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PSMA-targeting **TriTAC** in a mouse xenograft model of prostate cancer.

Materials:

- Immunodeficient mice (e.g., NSG mice)
- PSMA-positive human prostate cancer cells (e.g., LNCaP)

- Human PBMCs
- PSMA-targeting **TriTAC**
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously implant PSMA-positive tumor cells into the flank of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Cell Engraftment: Intravenously or intraperitoneally inject human PBMCs to establish a human immune system.
- Treatment:
 - Randomize mice into treatment and control groups.
 - Administer the PSMA-targeting **TriTAC** (e.g., via intravenous injection) at a specified dose and schedule.
 - Administer vehicle control to the control group.
- Monitoring:
 - Measure tumor volume with calipers regularly (e.g., twice a week).
 - Monitor animal body weight and overall health.
- Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or as per ethical guidelines.
- Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Clinical Development of HPN424

HPN424 was evaluated in a Phase 1/2a clinical trial (NCT03577028) in patients with mCRPC. [2] The study was a dose-escalation and expansion trial to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of HPN424.[2]

Table 3: Summary of HPN424 Phase 1/2a Clinical Trial

Parameter	Details	Reference
Indication	Metastatic Castration-Resistant Prostate Cancer (mCRPC)	[2]
Phase	1/2a	[2]
Trial Identifier	NCT03577028	[2]
Dosing	Weekly intravenous infusion, dose escalation from 1.3 to 300 ng/kg	[5]
Key Findings	- Generally well-tolerated at lower doses.- Evidence of T-cell activation and target engagement.- Signs of clinical activity including PSA declines and one confirmed partial response.- Dose-limiting toxicities observed at higher doses.	[2]
Status	Discontinued	[3]

Interim data presented at ASCO 2021 from 89 patients showed that HPN424 was active and generally well-tolerated. Antitumor activity included a confirmed partial response, PSA declines, and reductions in circulating tumor cells (CTCs).[5] However, the development of HPN424 was ultimately discontinued due to a challenging tolerability profile at higher doses and modest overall clinical activity.[3]

Conclusion

The development of the PSMA-targeting **TriTAC** HPN424 provides a valuable case study in the advancement of T-cell engager therapies for solid tumors. The preclinical data demonstrated potent and specific activity, highlighting the promise of the **TriTAC** platform. While the clinical translation of HPN424 faced challenges, the methodologies and insights gained from its development are crucial for informing the design and execution of future studies with next-generation T-cell engagers. The detailed protocols provided herein serve as a practical guide for researchers in the field to characterize and evaluate novel immunotherapeutic candidates.

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